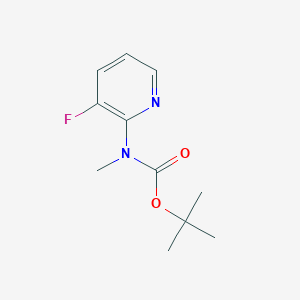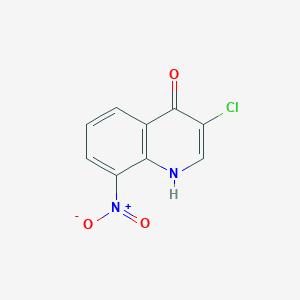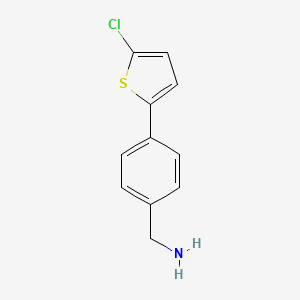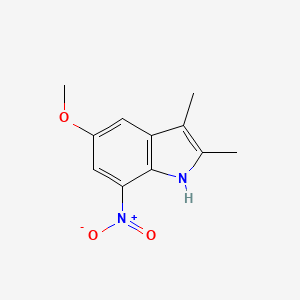
3-(1-ethylpiperidin-4-yl)-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-ethylpiperidin-4-yl)-1H-indole is a chemical compound that features an indole core substituted with a 1-ethylpiperidin-4-yl group. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of the piperidine ring further enhances its potential for various pharmacological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-ethylpiperidin-4-yl)-1H-indole typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction. For instance, 1-ethylpiperidine can be reacted with an appropriate indole derivative to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
3-(1-ethylpiperidin-4-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups.
Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the indole or piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as alkyl, acyl, or aryl groups.
科学研究应用
3-(1-ethylpiperidin-4-yl)-1H-indole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its pharmacological properties, including potential use as an analgesic, anti-inflammatory, or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(1-ethylpiperidin-4-yl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core can mimic the structure of natural ligands, allowing it to bind to and modulate the activity of these targets. The piperidine ring may enhance its binding affinity and selectivity.
相似化合物的比较
Similar Compounds
3-(1-methylpiperidin-4-yl)-1H-indole: Similar structure but with a methyl group instead of an ethyl group.
3-(1-ethylpiperidin-4-yl)-1H-azaindole: Contains an azaindole core instead of an indole core.
3-(1-ethylpiperidin-4-yl)-1H-pyrrole: Features a pyrrole core instead of an indole core.
Uniqueness
3-(1-ethylpiperidin-4-yl)-1H-indole is unique due to the specific combination of the indole core and the 1-ethylpiperidin-4-yl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C15H20N2 |
|---|---|
分子量 |
228.33 g/mol |
IUPAC 名称 |
3-(1-ethylpiperidin-4-yl)-1H-indole |
InChI |
InChI=1S/C15H20N2/c1-2-17-9-7-12(8-10-17)14-11-16-15-6-4-3-5-13(14)15/h3-6,11-12,16H,2,7-10H2,1H3 |
InChI 键 |
CFXDYDFSEVCSLG-UHFFFAOYSA-N |
规范 SMILES |
CCN1CCC(CC1)C2=CNC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-Butyl 1,5-diazaspiro[3.5]nonane-1-carboxylate](/img/structure/B11881587.png)



![3,7,9-Trimethylbenzo[G]isoquinoline](/img/structure/B11881599.png)








